1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as 4-chlorophenyl-2,5-dimethylpyrrole-3-carbaldehyde, is an organic compound that is used in the synthesis of various pharmaceuticals, agrochemicals, and other products. It is a white solid at room temperature and has a melting point of 78-80°C. It is soluble in water, ethanol, and most organic solvents. The compound has a molecular formula of C10H10ClO and a molecular weight of 181.6 g/mol.
Scientific Research Applications
Molecular Rearrangements and Synthesis
- Molecular Rearrangements : Studies have explored the rearrangements of structural isomers of certain triazoles, highlighting the influence of different substituents like p-chlorophenyl on these processes (L'abbé et al., 1990).
- Synthesis of Precursors : Research has proposed methods for the synthesis of phosphoryl-3-formylpyrroles, which are precursors to chiral bidentate phosphine ligands (Smaliy et al., 2013).
Steric Effects and Chirality
- Chromatographic Separation and Racemization : Investigations into N-aryl pyrroles, including derivatives of pyrrole-3-carbaldehyde, have been conducted to understand steric effects on enantiomer separation and barriers to racemization (Vorkapić-Furač et al., 1989).
Structural Characterization and Computational Studies
- Corrosion Inhibition : A study synthesized a new pyrrole derivative and explored its structure using various spectroscopic techniques, providing insights into its potential as a corrosion inhibitor (Louroubi et al., 2019).
- Quantum Chemical Calculations : Research on pyrrole chalcone derivatives included quantum chemical calculations to confirm structures and predict interactions (Singh et al., 2014).
Synthesis Methodologies
- New Synthesis Approaches : Innovative methods for synthesizing various fluorinated pyrroles, including those related to pyrrole-5-carbaldehydes, have been developed (Surmont et al., 2009).
Chemical Analysis and Complex Formation
- Single Crystal X-Ray Structural Analysis : The crystal structure of certain pyrrole carboxylate derivatives was analyzed, revealing key insights into molecular geometries and hydrogen bonding patterns (Ramazani et al., 2019).
- Supramolecular Chains : A study utilized pyrrole-2-carbaldehyde oxime derivatives to coordinate with transition metal ions, forming high nuclearity clusters with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Catalytic Applications
- Catalysis in Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands were synthesized and tested for their catalytic efficiency in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin, have been reported to target specific pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Related compounds like pyraclostrobin are known to inhibit mitochondrial respiration, leading to a reduction of energy-rich atp that supports essential processes in the fungal cell .
Biochemical Pathways
Compounds like paclobutrazol, which share structural similarities, are known to mediate changes in the levels of important plant hormones including gibberellins (gas) and abscisic acid (aba) .
Pharmacokinetics
Related compounds like 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole have been reported to show good absorption, metabolism, and excretion, and are able to cross the blood-brain barrier .
Result of Action
Related compounds like 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole have been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
Action Environment
Related compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
properties
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZCIWXACIVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382904 | |
Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
20461-26-1 | |
Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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